H3K4(Me2) (1-20)
Description
Contextualizing H3K4me2 within the Histone Code Hypothesis and Chromatin Architecture
The "histone code" hypothesis posits that specific post-translational modifications (PTMs) on histone tails, either individually or in combination, are "read" by other proteins to bring about distinct downstream events, such as gene activation or repression. escholarship.org These modifications essentially create a signaling platform that dictates the functional state of the underlying chromatin. cureffi.org
Overview of Histone H3 N-terminal Tail Modifications and Their Collective Roles in Gene Regulation
The N-terminal tail of histone H3 is a hotspot for a diverse array of post-translational modifications, each contributing to the nuanced control of gene expression. mdpi.combiomodal.com These modifications work in concert to regulate chromatin structure and function.
Key Modifications on the Histone H3 N-terminal Tail:
| Modification | Primary Function in Gene Regulation | Typical Genomic Location |
| Acetylation (e.g., H3K9ac, H3K27ac) | Generally associated with transcriptional activation by neutralizing the positive charge of lysine (B10760008), weakening histone-DNA interactions. biomodal.com | Promoters and enhancers of active genes. |
| Methylation (e.g., H3K4me1/2/3, H3K9me3, H3K27me3) | Can be activating or repressing depending on the specific lysine residue and the degree of methylation (mono-, di-, or tri-). biomodal.com | Promoters, enhancers, gene bodies, and heterochromatin. wikipedia.org |
| Phosphorylation (e.g., H3S10p) | Involved in chromosome condensation during mitosis and transcriptional regulation. biomodal.com | Mitotic chromosomes. |
| Ubiquitination | Plays roles in both gene activation and repression. | Varies depending on the specific site and context. |
| Proteolytic Cleavage | Removal of portions of the histone tail can lead to localized clearing of repressive marks and facilitate gene activation. embopress.orgnih.govbmbreports.org | Promoters of induced genes. nih.gov |
These modifications are dynamically added and removed by specific enzymes, creating a complex regulatory network that responds to cellular signals and developmental cues. frontiersin.orgbiologists.com The collective action of these modifications on the H3 tail and other histone proteins ultimately orchestrates the precise control of gene expression necessary for cellular function and identity. nih.gov
Distinctive Features and Importance of H3K4me2 Compared to H3K4me1 and H3K4me3
While all three methylation states of H3K4 are generally linked to active chromatin, they exhibit distinct distributions and functional nuances. epigenie.comembopress.org Understanding these differences is crucial for deciphering their specific roles in gene regulation.
H3K4me1 (Monomethylation):
Primarily marks transcriptional enhancers. wikipedia.org
It is often present at enhancers before they become fully active, suggesting a role in priming these regions for future activation. embopress.org
H3K4me3 (Trimethylation):
Strongly associated with the promoters of actively transcribed genes. epigenie.comwikipedia.org
Its presence is a robust indicator of ongoing transcription and is often found at the transcription start sites (TSSs). epigenie.commdpi.com
H3K4me2 (Dimethylation):
H3K4me2 occupies a unique position, being found at both promoters and enhancers. nih.govelifesciences.orgbiorxiv.org It often spans from the TSS into the gene body. elifesciences.org
It can distinguish a specific subclass of active enhancers from those marked solely by H3K4me1. nih.gov
H3K4me2 has been implicated in "transcriptional memory," where it remains at the promoters of recently expressed genes, allowing for a faster reactivation. plos.org
In some contexts, H3K4me2 enrichment within the gene body, rather than just at the promoter, is a characteristic of tissue-specific genes. nih.gov
Studies have shown that H3K4me2 can serve as a docking site for regulatory proteins, such as TET2, to facilitate gene activation. ahajournals.org
The transition between these methylation states is a tightly regulated process. For instance, the WDR5 protein specifically interacts with H3K4me2 to facilitate the assembly of complexes that catalyze the conversion to H3K4me3. oup.comoup.com
Comparative Summary of H3K4 Methylation States:
| Feature | H3K4me1 | H3K4me2 | H3K4me3 |
| Primary Location | Enhancers wikipedia.org | Promoters and Enhancers nih.govelifesciences.org | Promoters wikipedia.org |
| Association with Transcription | Marks poised/active enhancers embopress.org | Marks active/poised promoters and a subclass of active enhancers nih.govnih.gov | Strong indicator of active transcription epigenie.comnih.gov |
| Distribution | Generally found at distal regulatory elements embopress.org | Spans from TSS into the gene body, also at distal elements nih.govelifesciences.org | Tightly localized around the TSS epigenie.commdpi.com |
| Unique Roles | Primes enhancers for activation embopress.org | Involved in transcriptional memory and marks some tissue-specific genes nih.govplos.org | Hallmark of active promoters wikipedia.org |
Properties
Molecular Formula |
C93H171N35O27 |
|---|---|
Molecular Weight |
2211.59 |
Origin of Product |
United States |
Molecular Mechanisms Governing H3k4me2 Dynamics on the H3 N Terminal Tail
Enzymatic Deposition of H3K4me2: Histone Methyltransferase Complexes
The addition of methyl groups to H3K4 is carried out by a family of enzymes known as histone methyltransferases (HMTs). Specifically, the SET1/MLL family of complexes are the primary writers of H3K4 methylation in mammals. nih.gov
Identification and Characterization of H3K4-Specific Methyltransferases (e.g., SET1-like complexes, MLL complexes)
In mammals, the principal enzymes responsible for H3K4 methylation belong to the SET1/MLL family of complexes. nih.govplos.org These complexes are comprised of a catalytic subunit and a conserved core of non-catalytic subunits. nih.govplos.org There are six known catalytic subunits in this family: SET1A (KMT2F), SET1B (KMT2G), MLL1 (KMT2A), MLL2 (KMT2B), MLL3 (KMT2C), and MLL4 (KMT2D). nih.gov The catalytic activity of these enzymes is conferred by a C-terminal SET domain. nih.gov
A core set of proteins, WDR5, RBBP5, ASH2L, and DPY30, collectively known as WRAD, are essential for the stability and enzymatic activity of these complexes. nih.govresearchgate.net While the catalytic subunits possess some intrinsic methyltransferase activity, it is significantly enhanced by their association with the WRAD core. nih.govnih.gov The assembly of these multi-protein complexes is a highly regulated process, with subunits like DPY30 playing a key role in organizing the complex. nih.gov
Studies in various organisms, including Drosophila and C. elegans, have highlighted the conserved nature of these complexes and their components, underscoring their fundamental role in development and gene regulation. nih.govresearchgate.net For instance, in C. elegans, the SET-2/SET1 and SET-16/MLL orthologs, along with the WRAD complex, are responsible for H3K4 methylation. researchgate.net
| Catalytic Subunit | Alternative Name | Core Complex Components | Primary Methylation State |
|---|---|---|---|
| SET1A | KMT2F | WDR5, RBBP5, ASH2L, DPY30 (WRAD) | H3K4me3 |
| SET1B | KMT2G | H3K4me3 | |
| MLL1 | KMT2A | H3K4me2/me3 | |
| MLL2 | KMT2B | H3K4me2/me3 | |
| MLL3 | KMT2C | H3K4me1 | |
| MLL4 | KMT2D | H3K4me1 |
Substrate Recognition and Catalytic Mechanisms within the H3 N-terminal Tail Region
The recognition of the histone H3 N-terminal tail by the SET1/MLL complexes is a crucial step for catalysis. The WRAD complex plays a significant role in this process. WDR5, a core component, contains a central channel that binds to an arginine residue within the histone H3 tail, helping to position the K4 residue for methylation. embopress.org Structural studies have shown that WDR5 can discriminate between different methylation states of H3K4. embopress.org
The catalytic SET domain of the methyltransferases facilitates the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the ε-amino group of the lysine (B10760008) residue. The intrinsic activity of the isolated SET domain is relatively low, highlighting the importance of the associated core subunits in enhancing catalytic efficiency. nih.gov
Recent research suggests that the accessibility of the H3 tail is also a key regulatory factor. elifesciences.org The H3 N-terminal tail can exist in a dynamic equilibrium between a state where it is bound to nucleosomal DNA and a more accessible, free state. elifesciences.org Post-translational modifications, such as acetylation, on the H3 tail can promote its release from the DNA, thereby increasing its availability for methylation by enzymes like MLL1. elifesciences.org This provides a mechanism for crosstalk between different histone modifications.
Regulation of H3K4me2 Writer Activity
The activity of H3K4 methyltransferases is regulated at multiple levels. The expression of the catalytic and core subunits can be controlled by transcription factors. plos.org For example, the reprogramming factors Oct4, Sox2, Klf4, and Myc can directly promote the expression of certain core subunits of the SET1/MLL complexes. plos.org
Furthermore, the assembly and recruitment of these complexes to specific genomic loci are tightly controlled. Interactions with other proteins can modulate their activity and target specificity. nih.gov For instance, the menin protein binds to MLL1/2 and is essential for their proper targeting to chromatin. sdbonline.org The CxxC domain found in MLL1 and MLL2 can bind to unmethylated CpG islands, providing a mechanism for targeting these complexes to promoter regions. nih.gov
The activity of the methyltransferases can also be influenced by the existing chromatin landscape. The concept of "writers that read" describes how these enzymes can contain domains that recognize pre-existing histone modifications, leading to positive or negative feedback loops that help establish and maintain specific chromatin states. embopress.org For example, the presence of H3K4me2/3 can be recognized by specific domains within the MLL1 complex, contributing to the spreading of H3K4 trimethylation. nih.gov
Enzymatic Removal of H3K4me2: Histone Demethylase Enzymes
The methylation of H3K4 is a reversible process, with histone demethylases acting as "erasers" to remove these marks. The dynamic balance between methyltransferases and demethylases is crucial for proper gene regulation.
Discovery and Functional Dissection of H3K4me2-Specific Demethylases (e.g., KDM1/LSD1 family)
The first histone demethylase to be identified was Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. jst.go.jp LSD1 belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family of enzymes. jst.go.jp It specifically removes mono- and dimethyl groups from H3K4. nih.gov LSD1 contains a SWIRM domain, which is involved in DNA binding, and an amine oxidase domain that carries out the demethylation reaction. jst.go.jp
The KDM1 family also includes LSD2 (KDM1B), which shares structural and functional similarities with LSD1 but also has distinct features and regulatory mechanisms. preprints.org Both LSD1 and LSD2 catalyze the demethylation of H3K4me1/me2 through an FAD-dependent oxidative process that releases formaldehyde. preprints.orgresearchgate.net
Another major family of histone demethylases contains a JmjC domain. These enzymes utilize a different catalytic mechanism involving iron and α-ketoglutarate as cofactors. Some JmjC domain-containing proteins have been shown to demethylate H3K4me2 and H3K4me3. plos.org
| Demethylase Family | Key Members | Catalytic Domain | Cofactors | Substrate Specificity |
|---|---|---|---|---|
| KDM1/LSD1 | LSD1 (KDM1A), LSD2 (KDM1B) | Amine Oxidase | FAD | H3K4me1/me2 |
| JmjC | JARID1 family, etc. | Jumonji C (JmjC) | Fe(II), α-ketoglutarate | H3K4me1/me2/me3 |
Regulatory Networks Controlling Demethylase Activity on the H3 N-terminal Tail
The activity of H3K4 demethylases is subject to intricate regulation. A primary mode of regulation is through their association with other proteins to form larger complexes. nih.gov For example, LSD1 is often found in complex with the CoREST corepressor, which is crucial for its activity on nucleosomal substrates. jst.go.jp
The recruitment of demethylases to specific genomic locations is often directed by DNA-binding transcription factors. nih.gov LSD1 has been found to interact with a variety of transcription factors, which can modulate its activity and target gene specificity. nih.gov For instance, the interaction of LSD1 with the androgen receptor can alter its substrate specificity, leading to the demethylation of H3K9me2. nih.gov
Post-translational modifications of the demethylases themselves can also regulate their activity. nih.gov The N-terminal region of LSD1, for example, contains a nuclear localization signal that can autoinhibit its demethylase activity. nih.gov Phosphorylation within this region can partially relieve this inhibition, suggesting a mechanism for fine-tuning its enzymatic function. nih.gov
Furthermore, the local chromatin environment plays a significant role in regulating demethylase accessibility and function. nih.gov In some contexts, the activity of demethylases is coupled to transcription. For example, in Arabidopsis, the H3K4me2 demethylase LDL3 is recruited to transcribed genes by binding to elongating RNA polymerase II, leading to cotranscriptional demethylation. embopress.orgembopress.org
Recognition and Interpretation of H3K4me2: Chromatin Reader Proteins
The dimethylation of lysine 4 on the histone H3 tail (H3K4me2) serves as a critical signaling hub within the chromatin landscape. This specific post-translational modification (PTM) does not directly alter the chromatin structure in a significant way. Instead, it acts as a binding platform for a specialized class of proteins known as "readers" or "effectors". nih.gov These effector proteins recognize and bind to H3K4me2 through specific domains, translating the histone mark into downstream biological outcomes, such as transcriptional activation or repression, and recruitment of enzymatic machinery. researchgate.net The interpretation of the H3K4me2 signal is therefore dictated by the specific reader protein that is recruited.
Structural Basis of H3K4me2 Binding by Effector Modules (e.g., WDR5 interactions with H3K4me2 peptide)
The molecular recognition of H3K4me2 by effector proteins is a highly specific process governed by precise structural interactions. A well-studied example is the interaction between the H3K4me2 peptide and WD40 repeat-containing protein 5 (WDR5), a core component of several SET1-family histone methyltransferase complexes, including the MLL1 complex. nih.govresearchgate.net
Crystal structures of WDR5 in complex with various H3 peptides reveal that it forms a seven-bladed β-propeller structure. nih.gov The N-terminus of the histone H3 peptide binds across the top face of this propeller, with the arginine at position 2 (H3R2) inserting into an acidic central channel of WDR5, acting like a pin that anchors the peptide. researchgate.netpnas.org This interaction is indispensable for histone H3 recognition. researchgate.net
While WDR5 can bind to unmodified, monomethylated, dimethylated, and trimethylated H3K4 peptides, it displays a preference for the H3K4me2 state. nih.govembopress.org This specificity does not arise from direct, strong contacts with the dimethylated lysine itself, which remains relatively solvent-exposed. researchgate.net Instead, the discrimination is more subtle. The H3K4me2 peptide forms extra interactions with WDR5 through water-mediated hydrogen bonds and the altered hydrophilicity of the modified lysine. embopress.orgnih.govnih.gov Specifically, the dimethylammonium group of K4me2 interacts with the carboxylate oxygen of a glutamic acid residue (Glu322) in WDR5 via a conserved water molecule. nih.gov This intricate network of interactions allows WDR5 to not only recognize H3K4me2 but also to present the H3 tail in a conformation suitable for subsequent trimethylation by the associated methyltransferase complex. nih.govembopress.orgnih.gov
| Interacting Residue (WDR5) | Interacting Residue (H3 Peptide) | Type of Interaction | Reference |
| Acidic Central Pore | H3R2 | Hydrogen bonds, Cation-π interactions | researchgate.netpnas.org |
| Glu322 | H3K4me2 | Water-mediated hydrogen bond | nih.gov |
This interactive table summarizes the key molecular interactions between WDR5 and the H3K4me2 peptide based on crystallographic studies.
Diversity of H3K4me2 Reader Proteins and Their Functional Specificity
A diverse array of effector proteins has evolved to recognize the H3K4me2 mark, each featuring distinct reader domains that confer specific functional outcomes. These reader modules can distinguish between different methylation states (mono-, di-, and trimethylation) with high precision, often through subtle variations in their binding pockets. The primary families of domains that read H3K4me2 include Plant Homeodomains (PHD), Tudor domains, and Chromo domains. researchgate.netfrontiersin.org
PHD Fingers: This is a large family of H3K4me readers. For instance, the PHD finger of BPTF (Bromodomain and PHD finger transcription factor) recognizes H3K4me2/3 and recruits the NURF chromatin-remodeling complex to activate transcription. researchgate.net The ING (Inhibitor of Growth) family proteins also contain PHD fingers that bind to H3K4me2/3. frontiersin.org In Arabidopsis thaliana, AL domain proteins (AL1, AL2, AL3, AL4) show differential binding affinities, with AL3 binding similarly to H3K4me2 and H3K4me3, while others prefer H3K4me3. frontiersin.orgresearchgate.net
Tudor Domains: The Sgf29 protein, a component of the SAGA histone acetyltransferase (HAT) complex, utilizes a tandem Tudor domain to specifically recognize H3K4me2/3. embopress.org This interaction is crucial for recruiting the SAGA complex to target genes, leading to the acetylation of histone H3 on lysines 9, 14, and 18. embopress.org This provides a direct mechanistic link between H3K4 dimethylation and histone acetylation.
WD40 Repeats: As discussed, WDR5 is a key example of a WD40-repeat protein that binds H3K4me2. nih.gov Its function is often linked to the assembly and activity of MLL/SET1 complexes, which catalyze the transition from H3K4me2 to H3K4me3, a mark strongly associated with active transcription start sites. oup.com
The functional specificity of these readers is critical for translating the H3K4me2 mark into a precise cellular response. While often associated with active transcription, the context can vary. oup.combiorxiv.org For example, in plants, H3K4me2 has been described as a repressive mark in some contexts, highlighting the functional diversity dictated by the local protein environment. researchgate.net
| Reader Protein/Family | Reader Domain | Associated Complex/Function | Reference |
| BPTF | PHD Finger | NURF (Chromatin Remodeling) | researchgate.net |
| ING2 | PHD Finger | Histone Deacetylase Complex | nih.gov |
| Sgf29 | Tandem Tudor | SAGA (Histone Acetyltransferase) | embopress.org |
| WDR5 | WD40 Repeats | MLL/SET1 (Histone Methyltransferase) | oup.com |
| PHF2 | PHD Finger | Histone H3K9 Demethylation | nih.gov |
| AL Proteins | PHD Finger | Transcriptional Regulation in Plants | frontiersin.orgresearchgate.net |
This interactive table details a selection of H3K4me2 reader proteins, their specific recognition domains, and their associated biological functions.
Allosteric Regulation of Reader Protein Activity by H3 N-terminal Tail Context
The binding of effector proteins to H3K4me2 is not solely dependent on the dimethylated lysine. The broader context of the H3 N-terminal tail, including other PTMs and its interaction with nucleosomal DNA, can allosterically regulate the activity and binding affinity of reader proteins. elifesciences.orgnih.gov
One significant regulatory mechanism involves the accessibility of the histone tail itself. The highly basic H3 tail can interact with the acidic surface of nucleosomal DNA, which can mask PTMs and restrict access for reader proteins. elifesciences.orgnih.gov Acetylation of lysine residues on the H3 tail can neutralize their positive charge, weakening the tail's interaction with DNA. This "release" of the tail from the DNA surface makes the H3K4me2 mark more accessible for engagement by reader domains. elifesciences.org This interplay represents a "chromatin switch," where H3 acetylation can modulate the read-write capability at the H3K4 residue. elifesciences.org
Furthermore, the binding of the H3 tail can induce conformational changes in the reader protein itself, allosterically regulating its enzymatic activity. A prime example is the de novo DNA methyltransferase DNMT3A. nih.gov In its basal state, the ADD (ATRX-DNMT3-DNMT3L) domain of DNMT3A interacts with its catalytic domain, causing autoinhibition. nih.gov The binding of an H3 tail that is unmethylated at K4 to the ADD domain induces a significant conformational change. nih.govdoi.org This relieves the autoinhibition and allosterically activates the DNA methyltransferase activity of DNMT3A. nih.govoup.com This mechanism ensures that DNA methylation is targeted to chromatin regions lacking the active H3K4me mark.
This allosteric regulation highlights a sophisticated layer of control where the histone tail acts as a signaling antenna, integrating information from multiple PTMs and its own structural environment to fine-tune the activity of chromatin-modifying enzymes. nih.gov
Genomic Distribution and Transcriptional Regulation Mediated by H3k4me2
Chromatin Profiling of H3K4me2 at Promoters, Enhancers, and Gene Bodies
H3K4me2 is a post-translational modification found on the N-terminal tail of histone H3. nih.gov It is broadly distributed across euchromatin and is particularly enriched at cis-regulatory elements such as promoters and enhancers. nih.govbiologists.com While H3K4me3 is strongly associated with active promoters and H3K4me1 with enhancers, H3K4me2 is found at both, as well as within the gene bodies of transcribed genes. biologists.complos.orgoup.com
Studies in human CD4+ T cells have revealed that the distribution of H3K4me2 can vary significantly between different classes of genes. nih.gov For instance, housekeeping genes often exhibit a sharp peak of H3K4me2 centered around the transcriptional start site (TSS). nih.gov In contrast, a subset of tissue-specific genes displays a broader enrichment pattern that extends from the TSS into the gene body. nih.govnih.gov This distinct "gene body" H3K4me2 profile has been observed in different tissues and species, suggesting a conserved mechanism for regulating tissue-specific gene expression. nih.gov In myogenic differentiation, stable H3K4me2 enrichment over the gene body, in combination with H3K4me3 enrichment towards the gene body, marks a subset of genes crucial for muscle development. plos.org
The presence of H3K4me2 is not limited to active genes. It is also found at the promoters of genes that are "poised" for future activation during development. nih.gov This suggests that H3K4me2 plays a role in establishing a chromatin environment that is permissive for transcription, even in the absence of active gene expression.
H3K4me2 as a Mark for Active or Poised Transcription
H3K4me2 is considered a hallmark of both actively transcribed genes and genes that are poised for activation. nih.gov At active genes, H3K4me2 is often found alongside H3K4me3, particularly at the TSS. harvard.edu However, H3K4me2 can also exist independently of H3K4me3, marking a distinct set of "poised" genes. harvard.edunih.gov These poised genes are transcriptionally silent but are primed for rapid activation in response to developmental or environmental cues. nih.gov
In hematopoietic cells, for example, genes marked solely by H3K4me2 (H3K4me2+/me3−) are enriched for lineage-specific genes that will be activated during differentiation. nih.gov This suggests that H3K4me2 plays a crucial role in maintaining developmental potential by keeping key genes in a poised state. nih.gov The transition from a poised to an active state is often accompanied by the acquisition of H3K4me3 and an increase in transcriptional output. harvard.edu
Differential Distribution of H3K4me2 in Tissue-Specific Gene Regulation
A key feature of H3K4me2 is its differential distribution in the context of tissue-specific gene regulation. nih.gov As mentioned earlier, a broad enrichment of H3K4me2 across the gene body is a characteristic feature of a subset of tissue-specific genes, in contrast to the TSS-centric profile of ubiquitously expressed housekeeping genes. nih.govnih.gov This intragenic H3K4me2 pattern is thought to reflect the activity of intragenic cis-regulatory elements that are important for fine-tuning tissue-specific gene expression. nih.gov
Distinct H3K4me2 Patterns at Enhancer Subclasses
Recent research has revealed that H3K4me2 can also distinguish between different subclasses of enhancers. nih.govnih.gov While H3K4me1 is a canonical mark of enhancers, the presence or absence of H3K4me2 can define functionally distinct enhancer types. nih.gov
In the context of the maternal-to-zygotic transition in zebrafish, two main subclasses of enhancers have been identified based on their H3K4me2 status. nih.govnih.gov Enhancers that lack H3K4me2 often require the activity of "pioneering" transcription factors to become active. nih.govnih.gov In contrast, enhancers that are marked with H3K4me2 appear to be "bookmarked" by other epigenetic modifications, such as DNA hypomethylation, allowing them to be activated independently of these pioneering factors. nih.govnih.gov This suggests that H3K4me2 plays a role in the epigenetic memory of enhancer activity. nih.gov
Role of H3K4me2 in Facilitating Transcriptional Activation and Poised States
H3K4me2 plays a dual role in gene regulation, contributing to both the establishment of poised transcriptional states and the facilitation of active transcription. nih.govharvard.edu The presence of H3K4me2 at promoters and enhancers creates a chromatin environment that is permissive for the binding of transcription factors and the assembly of the transcriptional machinery. elifesciences.org
In a poised state, H3K4me2 marks the promoters of genes that are not yet actively transcribed but are ready for rapid induction. harvard.edunih.gov This "priming" function is crucial for developmental processes where genes need to be activated in a precise temporal and spatial manner. elifesciences.org For instance, in hematopoietic stem cells, many lineage-specific genes are marked with H3K4me2 before their expression is required for differentiation. nih.gov
During transcriptional activation, H3K4me2 levels often increase, and the mark can spread into the gene body. nih.gov This modification is thought to facilitate the process of transcriptional elongation by recruiting other proteins that help to maintain an open chromatin structure. elifesciences.orgnorthwestern.edu In some cases, H3K4me2 is essential for the recruitment of RNA polymerase II (RNAPII) to the promoter, a key step in initiating transcription. elifesciences.orgnorthwestern.edu
Coordination of H3K4me2 with RNA Polymerase II Dynamics and Transcriptional Elongation
The deposition and removal of H3K4me2 are tightly coordinated with the dynamics of RNA polymerase II (RNAPII) during the transcription cycle. researchgate.net Generally, the enzymes that add H3K4me2 (methyltransferases) are recruited to genes in an RNAPII-dependent manner. elifesciences.org This ensures that the modification is placed at the appropriate locations during active transcription. researchgate.net
However, there are also instances where H3K4me2 can be established independently of RNAPII. elifesciences.orgnorthwestern.edu This is particularly relevant for the establishment of poised states and for a phenomenon known as transcriptional memory, where a gene "remembers" a previous period of activity and can be reactivated more quickly. elifesciences.orgnorthwestern.edu In these cases, other factors, such as specific transcription factors, can recruit the H3K4me2 machinery to the gene. elifesciences.org
During transcriptional elongation, H3K4me2 is thought to play a role in facilitating the passage of RNAPII through the nucleosomes that make up the gene body. In some organisms, like plants, the removal of H3K4me2 by demethylases is coupled to transcriptional elongation, suggesting a dynamic interplay between the addition and removal of this mark during transcription. embopress.org The polymerase-associated factor 1 complex (PAF1C) is one of the key protein complexes that associates with RNAPII and helps to modulate histone modifications, including H3K4me2, during elongation. oup.com
Impact of H3K4me2 on Chromatin Accessibility and Nucleosome Positioning within the H3 N-terminal Region
The presence of H3K4me2 within the N-terminal tail of histone H3 can influence the accessibility of the underlying DNA and the positioning of nucleosomes. nih.gov The histone H3 tail itself is flexible and can interact with the DNA wrapped around the nucleosome. elifesciences.org Modifications like acetylation are thought to "loosen" this interaction, making the DNA more accessible. elifesciences.org
While H3K4me2 itself may not directly cause large-scale changes in chromatin compaction, it can influence chromatin accessibility by recruiting other proteins. frontiersin.org For example, some proteins have domains that specifically recognize and bind to H3K4me2, and these proteins can then recruit other factors that either remodel nucleosomes or further modify histones. researchgate.net
Biological Functions of H3k4me2 in Key Cellular and Developmental Processes
Developmental Regulation and Cell Fate Determination Modulated by H3K4me2
H3K4me2 is instrumental in guiding developmental trajectories and determining cell fate. During the complex process of development, totipotent cells progressively lose their broad potential as they commit to specific lineages. embopress.org This restriction in developmental potential is encoded, in part, by epigenetic modifications like H3K4me2. nih.gov
In the context of induced pluripotency, where somatic cells are reprogrammed into induced pluripotent stem cells (iPSCs), H3K4me2 shows significant changes at the promoters and enhancers of numerous genes, including those related to pluripotency and development. embopress.org Notably, H3K4me2 is targeted to pluripotency-associated genes even before they are transcribed, suggesting a role in priming these genes for future activation. embopress.org This early acquisition of H3K4me2 is thought to be facilitated by the interaction of key pluripotency factors, such as Oct4, with components of the histone methyltransferase complexes responsible for H3K4 methylation. embopress.org
Studies in B-cell and neural lineage development support a "factor relay model" where embryonic stem cell (ESC) factors establish active epigenetic marks, like H3K4me2, at tissue-specific elements. embopress.orgnih.gov As cells differentiate, these ESC factors are replaced by lineage-specific factors. embopress.orgnih.gov For instance, the transcription factor Sox2 helps establish H3K4me2 at the enhancers of several B-cell differentiation genes in ESCs. embopress.orgnih.gov Upon differentiation into pro-B cells, Sox2 is replaced by the lineage-specific factor Sox4 at these enhancers, leading to the expression of these genes. embopress.orgnih.gov
H3K4me2 in Cellular Differentiation and Lineage Specification
H3K4me2 plays a central role in cellular differentiation and the specification of distinct cell lineages by marking genes associated with lineage identity and cell-specific functions. nih.gov This epigenetic mark is not merely a passive indicator of gene activity but actively contributes to the establishment and maintenance of cellular identity.
In hematopoietic (blood cell) development, H3K4me2 is found at the enhancers of a subset of developmentally poised genes in multipotent hematopoietic cells. embopress.org These genes are transcriptionally silent but are primed for future expression upon terminal differentiation. embopress.org The presence of H3K4me2 at these enhancers is thought to facilitate the rapid activation of these genes by enabling the efficient recruitment of transcription factors and other chromatin-remodeling enzymes. embopress.orgnih.gov As cells commit to a specific lineage, such as the erythroid (red blood cell) lineage, H3K4me2 is lost from the genes of non-erythroid lineages, effectively solidifying the cell's fate. nih.gov
Similarly, in vascular smooth muscle cells (SMCs), H3K4me2 is crucial for maintaining lineage identity and contractile function. nih.gov It acts as a stable hub for the recruitment of the enzyme TET2, which is involved in DNA demethylation and the activation of the SMC pro-differentiation gene program. nih.gov Loss of H3K4me2 at SMC-specific genes leads to a loss of differentiation and reduced contractility. nih.gov This "erasure" of the SMC lineage's H3K4me2 signature can lead to the cell regaining the potential to differentiate into other lineages. nih.gov
The dynamic nature of H3K4me2 at enhancers during differentiation is a key regulatory mechanism. For example, in the differentiation of hematopoietic stem cells, H3K4me2 levels at enhancers are significantly modulated at each point of lineage divergence. researchgate.net
| Cell Type | Role of H3K4me2 | Key Findings |
| Hematopoietic Stem Cells | Marks poised lineage-specific genes. nih.govembopress.org | H3K4me2 is present at enhancers of silent, lineage-specific genes in multipotent cells, preparing them for future activation. nih.govembopress.org |
| Vascular Smooth Muscle Cells | Maintains lineage identity and function. nih.gov | H3K4me2 recruits TET2 to activate pro-differentiation genes; its loss leads to dedifferentiation. nih.gov |
| B-cells | Establishes active epigenetic marks at differentiation genes. embopress.orgnih.gov | The transcription factor Sox2 establishes H3K4me2 at B-cell gene enhancers in embryonic stem cells. embopress.orgnih.gov |
| Erythroid Cells | Marks genes for terminal differentiation. nih.gov | During erythroid differentiation, H3K4me2 is lost from non-erythroid genes, committing the cell to the erythroid lineage. nih.gov |
Involvement of H3K4me2 in DNA Repair Mechanisms and Genome Stability
H3K4me2 is critically involved in the cellular response to DNA damage and the maintenance of genomic stability. The integrity of the genome is constantly challenged by both internal and external factors, and efficient DNA repair is essential for cell survival and to prevent diseases like cancer.
Following DNA damage, such as that induced by UV radiation, there is a dynamic regulation of H3K4me2 levels. In some contexts, H3K4me2 is reduced at DNA damage sites in a process dependent on the demethylase LSD1. oup.com This demethylation primarily occurs in the late S/G2 phases of the cell cycle and is thought to facilitate the recruitment of repair proteins like 53BP1, which promotes the non-homologous end joining (NHEJ) repair pathway. oup.comjcancer.org
Conversely, other studies indicate that H3K4 methylation can be increased at sites of DNA double-strand breaks (DSBs). jcancer.org The status of H3K4 methylation may play a role in the choice between different DNA repair pathways, such as NHEJ and homologous recombination (HR). jcancer.org For instance, knockdown of the demethylase LSD1 can lead to an increase in HR. jcancer.org
Research in the nematode Caenorhabditis elegans has shown that H3K4me2 plays a protective role in the recovery phase after DNA damage. sciencedaily.com The placement of two methyl groups on histone H3 (H3K4me2) allows for the reactivation of genes and the production of proteins necessary for cells to regain their balance and for the organism to recover. sciencedaily.com Errors in this process can accelerate damage-induced aging, while an increase in this histone modification can prolong lifespan after DNA damage. sciencedaily.com This suggests that H3K4me2 is important for restoring homeostasis and protein biosynthesis following genotoxic stress. researchgate.netnih.gov
H3K4me2 in Cellular Proliferation and Senescence Pathways
H3K4me2 is intricately linked to the regulation of cellular proliferation and the process of senescence, a state of irreversible cell cycle arrest.
In the context of cancer, which is characterized by uncontrolled proliferation, the regulation of H3K4me2 is often disrupted. For example, the lysine-specific histone demethylase 1B (LSD2/KDM1B), which removes the methyl groups from H3K4me2, is often upregulated in colorectal cancer. aging-us.com LSD2 promotes the proliferation of cancer cells and inhibits apoptosis (programmed cell death) by repressing the expression of the tumor suppressor gene p53 through the demethylation of H3K4me2 at its promoter. aging-us.com
Conversely, the loss of components of the H3K4 methyltransferase complexes can lead to a halt in proliferation and the induction of senescence. oup.com For instance, the loss of the core subunit Ash2l in mouse embryo fibroblasts leads to a downregulation of H3K4 methylation and gene expression, which correlates with an inhibition of proliferation and the induction of senescence. oup.com
During replicative senescence, the process where normal cells stop dividing after a certain number of divisions, there are significant changes in the landscape of H3K4me2-marked enhancers. escholarship.org Thousands of enhancers gain H3K4me2 during senescence, while others lose this mark, indicating a widespread reprogramming of the enhancer landscape. escholarship.org
Contributions of H3K4me2 to Metabolic Regulation and Aging
H3K4me2 plays a role in the interplay between cellular metabolism and the aging process. The availability of metabolites that are essential for histone methylation can directly impact the levels of H3K4me2 and influence gene expression and aging.
Studies have shown that one-carbon metabolism, which provides the methyl groups for histone methylation, can affect H3K4me2/me3 levels. acs.org Changes in the availability of these methyl groups can alter the expression of target genes. acs.org Interestingly, the sensitivity of histone methylation to methyl group availability is site-specific, with H3K4 methylation being more responsive than H3K79 methylation. acs.org
In the context of aging, research in the rhesus macaque brain has shown that H3K4me2 levels at gene promoters increase with age. pku.edu.cn These increases are associated with genes involved in aging-related functions such as oxidative stress and DNA damage and repair. pku.edu.cn In C. elegans, the removal of the H3K4me2 demethylase SPR-5 can extend lifespan, suggesting that the regulation of H3K4me2 is important for longevity. researchgate.netnih.govmdpi.com Furthermore, after DNA damage, an increase in H3K4me2 is associated with the activation of genes that regulate protein homeostasis, which is crucial for survival and longevity. researchgate.netnih.gov
H3K4me2 in Embryonic Genome Activation and Parental-to-Zygotic Transition
H3K4me2 is a key player in the dramatic epigenetic reprogramming that occurs during the transition from parental gametes to a new zygote, a process that includes the activation of the embryonic genome (ZGA).
In mammals, after fertilization, the parental H3K4me2 marks are largely erased and then re-established, starting in the late 2-cell stage of the embryo. elifesciences.org This "resetting" of H3K4me2 coincides with ZGA, suggesting its involvement in this critical developmental event. elifesciences.org By the 4-cell and 8-cell stages, mouse embryos acquire widespread H3K4me2 in specific regulatory regions of the genome. elifesciences.org These regions then resolve into either active or repressed states as development proceeds. elifesciences.org
In zebrafish, two distinct classes of enhancers have been identified that regulate the maternal-to-zygotic transition, and these are distinguished by the presence or absence of H3K4me2. nih.govnih.govbiorxiv.org Enhancers that lack H3K4me2 require the activity of maternal "pioneer" transcription factors to become active. nih.govnih.govbiorxiv.org In contrast, enhancers that are marked with H3K4me2 appear to be "bookmarked" from the gametes and can be activated independently of these pioneer factors. nih.govnih.govbiorxiv.org This indicates that there are parallel pathways for enhancer activation that work together to reprogram the embryo for pluripotency. nih.govnih.gov
| Organism | Process | Role of H3K4me2 |
| Mouse | Parental-to-Zygotic Transition | Parental H3K4me2 is erased and then re-established starting at the late 2-cell stage, coinciding with embryonic genome activation. elifesciences.org |
| Zebrafish | Maternal-to-Zygotic Transition | Distinguishes two classes of enhancers: one requiring pioneer factors for activation and another that is epigenetically bookmarked from the gametes. nih.govnih.govbiorxiv.org |
Interplay of H3k4me2 with Other Histone Modifications and Chromatin Factors
Crosstalk between H3K4me2 and Histone Acetylation on the H3 N-terminal Tail
The relationship between H3K4 methylation and histone acetylation is a well-documented example of epigenetic crosstalk that is crucial for gene activation. Large-scale mapping studies have consistently shown that the patterns of H3 acetylation (H3Ac) and H3K4me3 often coincide, particularly within the 5' transcribed regions of expressed genes. oup.com This co-occurrence suggests a functional link between these two marks.
Recent research has shed light on the mechanistic basis of this connection, revealing that H3 tail acetylation can act as a "chromatin switch" that governs the accessibility of the H3 tail to reader and writer proteins. elifesciences.org In its unmodified state, the histone H3 N-terminal tail can interact with nucleosomal DNA, restricting access to H3K4. elifesciences.org Acetylation of lysine (B10760008) residues on the H3 tail, such as H3K9ac and H3K14ac, is proposed to neutralize the positive charge of the lysine, thereby releasing the tail from the DNA. elifesciences.org This increased accessibility enhances the ability of methyltransferases, like MLL1, to deposit H3K4 methylation marks. elifesciences.org
Conversely, H3K4 methylation can also influence histone acetylation. The SAGA (Spt-Ada-Gcn5-acetyltransferase) complex, a histone acetyltransferase (HAT) complex, contains a subunit called Sgf29 which specifically recognizes H3K4me2/3. oup.com This interaction is thought to recruit the SAGA complex to chromatin, leading to the acetylation of nearby histone residues. oup.com This reciprocal relationship, where acetylation facilitates methylation and methylation, in turn, recruits acetyltransferases, creates a positive feedback loop that reinforces a transcriptionally active chromatin state.
| Interaction | Mechanism | Functional Outcome | Key Proteins/Complexes Involved |
|---|---|---|---|
| Acetylation → Methylation | H3 tail acetylation (e.g., H3K9ac, H3K14ac) neutralizes the positive charge of lysine, releasing the H3 tail from nucleosomal DNA. elifesciences.org | Increased accessibility of H3K4 for methyltransferases, promoting H3K4me2/3 deposition. elifesciences.org | MLL1 elifesciences.org |
| Methylation → Acetylation | The Sgf29 subunit of the SAGA complex recognizes H3K4me2/3, recruiting the complex to chromatin. oup.com | Acetylation of histone H3 at residues like K9 and K14. oup.com | SAGA complex, Sgf29 oup.com |
Synergistic and Antagonistic Relationships with Other Histone Methylations (e.g., H3K9me3, H3K27me3)
H3K4me2, generally associated with active or poised chromatin, exhibits both antagonistic and, in some contexts, synergistic relationships with repressive histone marks such as H3K9me3 and H3K27me3.
The relationship between H3K4me2 and H3K9me3 is largely antagonistic. H3K9me3 is a hallmark of constitutive heterochromatin and is generally mutually exclusive with H3K4me3. elifesciences.org This mutual exclusivity is thought to be a key factor in defining the boundaries between euchromatin and heterochromatin.
The interplay between H3K4me2 and H3K27me3 is more complex. H3K27me3 is a mark of facultative heterochromatin, often found at developmentally regulated genes that are silenced in a specific cell lineage. In many instances, H3K4me2 and H3K27me3 are also mutually exclusive. However, the discovery of "bivalent domains" in embryonic stem cells has revealed that H3K4me3 and H3K27me3 can coexist at the promoters of certain genes. elifesciences.org These bivalent genes are typically poised for either activation or repression upon differentiation. While H3K4me2 is not the primary mark in classic bivalency, its presence is often noted in the broader region surrounding these promoters. elifesciences.org
In some organisms and contexts, H3K4me2 and H3K27me3 can be found together. For instance, in the fungus Leptosphaeria maculans, a significant number of genes are associated with both H3K4me2 and H3K27me3, suggesting a potential for bivalency in fungi as well. researchgate.net This co-occurrence might allow for a more dynamic regulation of gene expression, enabling a rapid switch between silent and active states. researchgate.net
Interactions with Chromatin Remodelers and ATP-Dependent Helicases
ATP-dependent chromatin remodelers are multi-protein complexes that use the energy from ATP hydrolysis to alter chromatin structure by repositioning, ejecting, or restructuring nucleosomes. tandfonline.comresearchgate.net The interaction between these remodelers and H3K4me2 is a critical aspect of gene regulation.
Several chromatin remodeling complexes contain subunits with domains that specifically recognize methylated histones. The CHD (Chromodomain-Helicase-DNA binding) family of remodelers is a prime example. The double chromodomains of human CHD1 have been shown to bind to H3K4me2/3. nih.gov This interaction is thought to recruit the remodeling machinery to specific genomic loci, where it can then modulate chromatin accessibility and facilitate transcription.
The NuRD (Nucleosome Remodeling and Deacetylase) complex, which includes the CHD3 and CHD4 proteins, also interacts with methylated histones, although the relationship is more complex. While the second PHD finger of CHD4 is inhibited by H3K4 methylation, other interactions within the complex can be influenced by different histone modifications. tandfonline.com
The SWI/SNF family of remodelers also plays a role in interpreting the H3K4 methylation state, although direct binding to H3K4me2 is less characterized compared to the CHD family. Instead, the interplay is often indirect, involving other associated factors.
| Remodeler Family | Key Subunit(s) | Interacting Domain | Interaction with H3K4me2/3 | Functional Consequence |
|---|---|---|---|---|
| CHD | CHD1 | Double Chromodomain | Binds to H3K4me2/3. nih.gov | Recruitment of the remodeler to active or poised genes to modulate chromatin structure. nih.gov |
| CHD (NuRD complex) | CHD4 | PHD finger | Binding of the second PHD finger is inhibited by H3K4 methylation. tandfonline.com | Complex regulatory role, integrating multiple histone modification signals. tandfonline.com |
Coordination with DNA Methylation Patterns and Its Regulatory Impact
The interplay between histone methylation and DNA methylation is a fundamental mechanism for establishing and maintaining long-term gene expression patterns. Generally, H3K4me2 is found at regions of low DNA methylation, such as active promoters and CpG islands. units.it This inverse correlation is not merely a coincidence but is mechanistically linked.
The presence of H3K4 methylation can actively prevent DNA methylation. The DNMT3L protein, a catalytically inactive member of the de novo DNA methyltransferase family, plays a crucial role in this process. nih.gov The ADD domain of DNMT3L can recognize unmethylated H3K4. nih.gov When H3K4 is methylated, DNMT3L cannot bind, which in turn prevents the recruitment and activity of the de novo DNA methyltransferases DNMT3A and DNMT3B. nih.gov This provides a clear mechanism by which H3K4 methylation protects active gene promoters from being silenced by DNA methylation.
Conversely, the removal of H3K4 methylation can be a prerequisite for establishing DNA methylation. The histone demethylase LSD1 (also known as KDM1A) removes methyl groups from H3K4me1 and H3K4me2. nih.gov The activity of LSD1 is essential for the proper establishment of DNA methylation at certain loci. nih.gov By erasing the H3K4me1/2 marks, LSD1 creates a chromatin environment that is permissive for the action of DNA methyltransferases. nih.gov
Association of H3K4me2 with Non-coding RNAs (e.g., lncRNAs) in Chromatin Regulation
Long non-coding RNAs (lncRNAs) have emerged as key regulators of chromatin structure and gene expression. They can act as scaffolds or guides, recruiting chromatin-modifying complexes to specific genomic locations. cdnsciencepub.com There is growing evidence for a functional association between lncRNAs and H3K4me2.
Studies have identified a class of lncRNAs, termed "active Chromatin-Associated lncRNAs" (lncCARs), that are enriched in chromatin regions marked by H3K4me2 and the protein WDR5. amegroups.orgnih.gov WDR5 is a core component of the MLL/SET1 complexes that catalyze H3K4 methylation. amegroups.org It has been shown that some lncRNAs can bind to WDR5, potentially guiding the methyltransferase complex to specific target genes to maintain H3K4 methylation and an active transcriptional state. amegroups.orgnih.gov
For example, a study in a breast cancer cell line identified hundreds of lncRNAs associated with H3K4me2-enriched chromatin. amegroups.org A significant portion of these lncRNAs were found to be transcribed in an antisense orientation to their neighboring protein-coding genes. amegroups.org Depletion of these "active XH lncCARs" led to a decrease in the expression of the adjacent protein-coding genes, along with a reduction in H3K4me2, H3K4me3, and WDR5 at their promoters. nih.gov This suggests that these lncRNAs are crucial for maintaining a transcriptionally competent chromatin state at these loci. nih.govkandurilab.org
Advanced Methodological Approaches for Investigating H3k4me2 1 20 and Its Context
High-Throughput Genomic Technologies for H3K4me2 Mapping (e.g., ChIP-seq, CUT&RUN)
To understand the function of H3K4me2, it is crucial to determine its precise location across the genome. High-throughput sequencing technologies are the primary tools for this purpose.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) has been a foundational technique for mapping histone modifications. The process involves cross-linking proteins to DNA in living cells, fragmenting the chromatin, and using an antibody specific to H3K4me2 to immunoprecipitate the associated chromatin fragments. After purification, the DNA is sequenced, and the reads are mapped back to a reference genome to reveal the distribution of H3K4me2. While powerful, ChIP-seq has limitations, including the need for large numbers of cells (often millions), high background noise, and potential artifacts from cross-linking and chromatin fragmentation. epicypher.comcd-genomics.combiorxiv.org
Cleavage Under Targets & Release Using Nuclease (CUT&RUN) has emerged as a superior alternative for chromatin profiling. biorxiv.orgelifesciences.org This method uses an antibody to tether a fusion protein of Protein A/G and Micrococcal Nuclease (pA/G-MNase) to H3K4me2 sites in intact, non-cross-linked nuclei. biorxiv.orgepicypher.com Activation of the nuclease leads to the specific cleavage of the DNA surrounding the target, releasing the fragment into the supernatant for sequencing. epicypher.com This "in situ" approach results in significantly lower background and requires far fewer cells (as few as 5,000) and sequencing reads (typically 3-8 million) compared to ChIP-seq. epicypher.combiorxiv.orgepicypher.com Studies have shown that CUT&RUN provides high-resolution mapping of H3K4me2 with improved signal-to-noise ratios. nih.govnih.govactivemotif.combiorxiv.orgresearchgate.net
| Feature | ChIP-seq | CUT&RUN |
|---|---|---|
| Starting Material | High cell numbers required (~1-20 million) epicypher.comepicypher.com | Low cell numbers sufficient (~5k - 500k) biorxiv.orgnih.gov |
| Methodology | Cross-linking, chromatin fragmentation, immunoprecipitation cd-genomics.com | In situ antibody targeting and nuclease cleavage biorxiv.orgepicypher.com |
| Background Noise | High, requires deep sequencing epicypher.comcd-genomics.com | Low, requires ~10-fold fewer sequencing reads epicypher.combiorxiv.org |
| Resolution | Lower, due to fragmentation methods cd-genomics.com | Higher, approaching base-pair resolution nih.gov |
| Workflow | Time-consuming (~1 week), technically challenging epicypher.com | Faster (~3-4 days), more user-friendly epicypher.comepicypher.com |
Proteomic Strategies for Identifying H3K4me2-Associated Proteins
The functional consequences of H3K4me2 are mediated by "reader" proteins that specifically recognize and bind to this mark. Identifying these proteins is key to uncovering the downstream pathways. Proteomic strategies are central to this effort.
A common and effective method is the peptide pull-down assay coupled with mass spectrometry . nih.gov In this approach, a synthetic biotinylated peptide corresponding to the N-terminal tail of histone H3 (amino acids 1-21) with dimethylation at lysine (B10760008) 4 (H3(1-20)K4me2) is synthesized. nih.govactivemotif.commybiosource.com This peptide is immobilized on streptavidin-coated beads and incubated with nuclear extracts from cells. nih.gov Proteins that bind to the H3K4me2 peptide are "pulled down," eluted, and then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This unbiased approach has successfully identified numerous H3K4me2-associated proteins, including those with known reader domains like PHD fingers and Tudor domains. nih.govnih.govcdnsciencepub.com For example, a proteomic screen identified 86 nuclear proteins that associate with modified H3 tail peptides, including known and putative direct binders of H3K4me2. nih.gov
Biochemical Reconstitution Systems for Studying H3K4me2 Dynamics
Biochemical reconstitution allows for the study of H3K4me2 in a controlled, "test-tube" environment, free from the complexity of the cell. This enables detailed mechanistic studies of the enzymes that add, remove, or bind to the mark.
Synthetic peptides, such as H3(1-20)K4me2, are invaluable tools for in vitro studies. activemotif.com These peptides can be used as substrates in enzymatic assays to measure the activity of histone demethylases, such as LSD1, which removes the methyl groups from H3K4. nih.govmdpi.com For example, researchers can incubate the H3K4me2 peptide with a purified enzyme and measure the rate of demethylation. nih.gov Furthermore, these peptides are used in binding assays, such as AlphaScreen or fluorescence polarization, to quantify the binding affinity of potential reader proteins for the H3K4me2 mark. nih.gov The dissociation constants (Kd) derived from these assays provide a measure of binding strength and specificity. nih.govnih.gov
While peptides are useful, studying H3K4me2 in its more natural context of a nucleosome is often necessary. Researchers can assemble chemically defined chromatin substrates by incorporating H3 histones containing the K4me2 modification into histone octamers and wrapping them with DNA. These reconstituted nucleosomes serve as more physiologically relevant substrates for analyzing the activity of H3K4me2 modifiers and readers. oup.com For instance, the activity of chromatin remodeling complexes can be assessed by their ability to mobilize these defined nucleosomes. nih.gov This approach allows for a deeper understanding of how the nucleosomal structure influences the function of enzymes and binding proteins that interact with H3K4me2.
Generating full-length histones with specific modifications at precise sites is a significant challenge. Two powerful chemical biology techniques have been developed to address this:
Expressed Protein Ligation (EPL): This semisynthetic method involves ligating a chemically synthesized N-terminal histone tail peptide containing the desired modification (e.g., K4me2) to a recombinantly expressed C-terminal globular domain of the histone. activemotif.comactivemotif.comnih.gov The process, known as native chemical ligation, creates a natural peptide bond, resulting in a full-length, site-specifically modified histone that closely mimics the native protein. activemotif.comactivemotif.comacs.org
Methylated Lysine Analog (MLA) Technology: This chemical approach installs analogs of methyl-lysine into recombinant histones. nih.govnih.gov It involves mutating the target lysine to a cysteine residue and then chemically alkylating the cysteine to create an aminoethylcysteine, which is structurally and functionally similar to methylated lysine. nih.govactivemotif.comucsf.edu This method allows for precise control over the site and degree (mono-, di-, or tri-methylation) of the modification and can be used to produce large quantities of modified histones for biochemical and structural studies. nih.govnih.gov
| Technology | Principle | Key Advantage |
|---|---|---|
| Expressed Protein Ligation (EPL) | Ligation of a synthetic modified N-terminal peptide to a recombinant C-terminal histone domain. activemotif.comactivemotif.com | Produces a full-length histone with a native peptide bond and the authentic modification. activemotif.comacs.org |
| Methylated Lysine Analog (MLA) | Site-specific mutation of lysine to cysteine, followed by chemical alkylation to mimic methylated lysine. nih.govucsf.edu | Allows for precise control of methylation state (me1, me2, me3) and large-scale production. nih.govactivemotif.com |
Analysis of H3K4me2 Modifiers and Readers on Defined Chromatin Substrates
Structural Biology Techniques for Elucidating H3K4me2 Recognition and Functional Conformation
Understanding how reader proteins specifically recognize H3K4me2 requires atomic-level structural information. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
X-ray Crystallography provides high-resolution three-dimensional structures of H3K4me2 in complex with its binding partners. nih.govelifesciences.orgnih.gov To achieve this, researchers co-crystallize a reader domain (like a PHD finger) with a synthetic H3 peptide containing the K4me2 mark. The resulting crystal structure reveals the precise molecular interactions, such as hydrogen bonds and van der Waals contacts, that govern the specific recognition. nih.govnih.gov For example, structures of PHD fingers bound to H3K4me2 peptides have shown how an "aromatic cage" of amino acid residues in the reader protein accommodates the dimethylated lysine. nih.govresearchgate.net
Genetic Perturbation Models for Functional Analysis of H3K4me2 Pathways
Genetic perturbation models are indispensable tools for dissecting the functional roles of histone H3 lysine 4 dimethylation (H3K4me2) and the pathways that regulate it. By systematically altering the expression of genes responsible for writing, reading, and erasing this mark, researchers can elucidate its impact on various cellular processes.
CRISPR-Based Genomic and Epigenomic Screens
The advent of CRISPR-Cas9 technology has revolutionized the ability to perform high-throughput genetic screens to identify key regulators of H3K4me2 pathways. Genome-wide screens, targeting thousands of genes, have been employed to uncover novel factors involved in maintaining H3K4me2 landscapes. pnas.org For instance, screens have been designed to identify genes whose knockout leads to changes in cell fitness or the expression of specific reporter genes, which are in turn influenced by the H3K4me2 status. pnas.orgbiorxiv.org These unbiased approaches have successfully identified components of chromatin-modifying complexes and transcription factors that regulate H3K4me2 deposition and function. biorxiv.org
In some studies, CRISPR screens have focused on specific domains of epigenetic regulators or non-coding cis-regulatory elements. pnas.orgbiorxiv.org This allows for a more nuanced understanding of how specific protein domains or DNA sequences contribute to the regulation of H3K4me2 and its downstream effects on gene expression. pnas.orgbiorxiv.org For example, a domain-focused CRISPR screen identified SGF29, a reader of H3K4me2/3, as a crucial factor in sustaining the expression of oncogenes in acute myeloid leukemia (AML). biorxiv.org Similarly, screens targeting thousands of transcription factor binding sites have helped to correlate the presence of H3K4me2 with the essentiality of these non-coding regions. pnas.org
Knockout and Mutant Organism Models
Beyond cell-based screens, genetically engineered model organisms provide critical insights into the physiological functions of H3K4me2 pathways.
Caenorhabditis elegans : Studies using C. elegans have been instrumental in understanding the role of H3K4me2 in development and DNA repair. Mutants for the H3K4me2 demethylase spr-5 (the ortholog of human LSD1/KDM1A) exhibit a progressive increase in global H3K4me2 levels. pnas.org These mutants display phenotypes indicative of impaired meiotic double-strand break repair, including increased germ cell apoptosis and sensitivity to DNA-damaging agents, suggesting a direct role for SPR-5 and the regulation of H3K4me2 in maintaining genome stability. pnas.org
Arabidopsis thaliana : In the plant model Arabidopsis, genetic perturbation of H3K4me2 regulators has uncovered its role in transcriptional control. Mutants lacking the histone demethylase LDL3 show increased H3K4me2 levels in thousands of actively transcribed genes. biorxiv.orgembopress.org This genetic manipulation revealed that H3K4me2 levels are negatively correlated with transcription and that the demethylase is guided by RNA polymerase II. embopress.org These studies also demonstrated how H3K4me2 can orchestrate the deposition of other chromatin marks, such as H2A.Z and Polycomb-repressive marks, to fine-tune gene expression in response to developmental cues. biorxiv.org
Human Cell Lines : The use of CRISPR-mediated knockout of specific methyltransferases in human cell lines has clarified the identity of the "writers" of H3K4me2 at specific genomic locations. For example, inducible knockout of MLL-family methyltransferases led to a dramatic reduction in H3K4me2 at centromeres, establishing MLL as a key writer of this mark at these regions. plos.org The loss of MLL and the subsequent reduction in H3K4me2 resulted in an altered centromeric chromatin state and compromised kinetochore maintenance, highlighting the mark's importance for chromosome stability. plos.org
These genetic perturbation models, from single-cell screens to whole organisms, have been fundamental in establishing the causal relationships between H3K4me2 and its diverse biological functions, including transcriptional regulation, DNA damage response, and the maintenance of genomic integrity. pnas.orgplos.orgresearchgate.net
Table 1: Key Genes and Complexes Regulating H3K4me2 Identified Through Genetic Perturbation
| Gene/Complex | Model System | Perturbation Method | Key Finding | Reference(s) |
| SPR-5 | C. elegans | Mutant | Regulates H3K4me2 levels in the germline; essential for meiotic double-strand break repair. | pnas.org |
| LDL3 | A. thaliana | Mutant | Demethylates H3K4me2 in actively transcribed genes; loss leads to H3K4me2 hyperaccumulation. | biorxiv.orgembopress.org |
| MLL family | Human cells | CRISPR knockout | "Writer" of H3K4me2 at centromeres; crucial for centromere identity and stability. | plos.org |
| SGF29 | Human AML cells | CRISPR screen | Tudor domain-containing "reader" of H3K4me2/3; required for AML oncogene expression. | biorxiv.org |
| FOXA1/CTCF | Human cancer cells | CRISPR screen | Binding sites are associated with H3K4me2; essentiality of sites is linked to epigenetic features. | pnas.org |
Quantitative Imaging and Live-Cell Studies of H3K4me2 Localization and Dynamics
Quantitative imaging and live-cell studies have provided unprecedented insights into the spatiotemporal dynamics of H3K4me2, moving beyond the static information offered by fixed-cell approaches. These methods allow for the direct visualization and measurement of H3K4me2 distribution, turnover, and relationship with other nuclear processes in real-time.
Fluorescent Probes for Live-Cell Imaging
A key challenge in visualizing histone modifications in living cells is the development of specific and non-perturbative probes. oup.com Several strategies have been developed to track H3K4me2:
Fluorescently Labeled Fab Fragments : One of the pioneering methods involves introducing fluorescently labeled antibody fragments (Fabs) specific to H3K4me2 into living cells. mdpi.com These Fabs are small enough to penetrate the nucleus and bind to their target modification, allowing for direct visualization. mdpi.com This technique has been used to monitor changes in H3K4me2 levels throughout the cell cycle. mdpi.combiologists.com
Genetically Encoded Probes (Mintbodies) : A more recent innovation is the creation of genetically encoded modification-specific intracellular antibodies, or "mintbodies". mdpi.com These probes consist of a single-chain variable fragment (scFv) that recognizes a specific histone modification, fused to a fluorescent protein like GFP. mdpi.com Expressed directly within the cell, mintbodies provide a robust way to track the dynamic localization of marks like H3K4me2 without the need for microinjection.
Reader-Domain-Based Probes : Another approach utilizes the natural "reader" domains of proteins that specifically recognize H3K4me2. oup.com These domains, such as plant homeodomains (PHDs), can be fused to fluorescent proteins. However, because the natural binding affinity is often low, engineered multivalent or tandem domains are frequently required to create a probe that binds tightly enough for stable imaging. oup.com
Quantitative and High-Resolution Microscopy
Advanced microscopy techniques enable the precise quantification and analysis of the signals from these fluorescent probes.
Quantitative Immunofluorescence : By using directly labeled antibodies in fixed cells and sophisticated image analysis software, researchers can perform high-throughput, single-cell analysis of H3K4me2 levels. biologists.com This method has revealed that the levels of active marks, including H3K4 methylation, increase during the S phase of the cell cycle, coinciding with chromatin duplication. mdpi.combiologists.com
Fluorescence Ratiometric Imaging : Techniques like Fluorescence Ratiometric Imaging of Chromatin (FRIC) use cells co-expressing two different histone variants tagged with distinct fluorescent proteins (e.g., H3.3-EGFP for euchromatin and H2B-mCherry for total chromatin). oup.com By calculating the ratio of the two signals, researchers can quantitatively monitor the dynamic redistribution of chromatin states, such as the movement of H3K4me2-rich euchromatin, in response to cellular stimuli. oup.com
Live-Cell Single-Molecule Tracking : This powerful technique allows for the tracking of individual fluorescently-tagged molecules in real-time. nih.gov While challenging for diffuse marks like H3K4me2, it can be applied to study the mobility of nucleosomes carrying this modification, providing insights into chromatin accessibility and dynamics. nih.gov
Findings on H3K4me2 Dynamics
Live-cell studies have revealed that H3K4me2 is a highly dynamic mark. Contrary to the belief that histone methylation is a stable, long-term epigenetic mark, some studies suggest a surprisingly high turnover rate for H3K4me2 and H3K4me3. biorxiv.org Disruption of the COMPASS methyltransferase complex leads to a rapid drop in the levels of these marks, indicating that they are continuously being added and removed. biorxiv.org Quantitative imaging has also shown that H3K4me2 is enriched in euchromatic regions, which are typically located in the nuclear interior, away from the dense heterochromatin at the nuclear periphery. oup.combiorxiv.org These advanced imaging approaches are critical for understanding how the dynamic localization and levels of H3K4me2 contribute to the regulation of genome function in the three-dimensional context of the nucleus. biorxiv.orgnumberanalytics.com
Table 2: Methodologies for Live-Cell Imaging of H3K4me2
| Methodology | Probe Type | Principle | Key Application | Reference(s) |
| FabLEM | Fluorescently labeled Fab fragments | Microinjection of antibody fragments specific to H3K4me2. | Monitoring modification levels through the cell cycle. | mdpi.com |
| Mintbody | Genetically encoded scFv-FP fusion | Cellular expression of a fusion protein containing an antibody fragment and a fluorescent protein (FP). | Tracking the real-time distribution and dynamics of H3K4me2. | mdpi.com |
| Reader-Based Sensors | Fluorescent protein fused to reader domains (e.g., PHD) | Cellular expression of a fusion protein that uses a natural binding domain to localize to the modification. | Visualizing the localization of H3K4me2 at specific chromatin domains. | oup.com |
| FRIC | Co-expressed fluorescent histones (H3.3-EGFP / H2B-mCherry) | Ratiometric imaging to quantify the relative distribution of euchromatin (H3.3) versus total chromatin (H2B). | Measuring dynamic changes in global chromatin organization. | oup.com |
Dysregulation of H3k4me2 in Disease Mechanisms Mechanistic Insights, Excluding Clinical Trials
Aberrant H3K4me2 Pathways in Carcinogenesis: Molecular Drivers and Consequences
The dimethylation of histone H3 at lysine (B10760008) 4 (H3K4me2) is a critical epigenetic mark that, when dysregulated, plays a significant role in the initiation and progression of cancer. H3K4me2 is typically enriched at active enhancers and promoters, contributing to the regulation of gene expression. cancertreatmentjournal.com In carcinogenesis, aberrant H3K4me2 patterns can lead to the inappropriate activation of oncogenes or the silencing of tumor suppressor genes. mdpi.com
Molecular drivers of aberrant H3K4me2 pathways in cancer often involve mutations or altered expression of the enzymes that add or remove this mark, known as histone methyltransferases (HMTs) and histone demethylases (KDMs), respectively. unife.it For instance, mutations in the genes encoding MLL3 and MLL4, which are H3K4 methyltransferases, are frequently observed in various cancers, including bladder, breast, liver, and gastric cancer. cancertreatmentjournal.com These mutations can disrupt the normal deposition of H3K4me2, leading to a dysregulated transcriptional landscape that favors cancer development.
The consequences of aberrant H3K4me2 are profound. For example, in some cancers, the loss of H3K4me2 at specific gene promoters can lead to the silencing of tumor suppressor genes. Conversely, the gain of H3K4me2 at other loci can activate oncogenic pathways. In castration-resistant prostate cancer (CRPC), the H3K4me2/3 epigenetic reader CHD1 has been shown to be essential for cancer cell proliferation and survival. mdpi.com Furthermore, aberrant histone ubiquitination, another epigenetic modification, can indirectly influence H3K4me2 patterns and contribute to oncogenesis by altering the expression of key regulatory genes. mdpi.com The Epstein-Barr virus (EBV) has also been shown to alter histone modifications, including H3K4me2, at both promoter and enhancer regions in gastric cancer, contributing to tumorigenesis. cancertreatmentjournal.com
Table 1: Examples of H3K4me2 Dysregulation in Carcinogenesis
| Cancer Type | Alteration | Consequence |
|---|---|---|
| Gastric Cancer | Altered H3K4me2 at enhancers due to EBV infection cancertreatmentjournal.com | Aberrant regulation of cancer-related genes cancertreatmentjournal.com |
| Prostate Cancer | Deficiency in the H3K4me2/3 reader CHD1 mdpi.com | Decreased cell proliferation and tumorigenic potential mdpi.com |
| Various Cancers | Mutations in MLL3/MLL4 (H3K4 methyltransferases) cancertreatmentjournal.com | Dysregulation of tissue-specific gene expression cancertreatmentjournal.com |
| Cancer (General) | Aberrant histone ubiquitination influencing H3K4me2 mdpi.com | Misregulation of tumor suppressors and oncogenes mdpi.com |
H3K4me2 in Neurological Disorders: Mechanistic Insights into Neurodevelopment and Neurodegeneration
The precise regulation of H3K4me2 is crucial for normal brain development and function. Dysregulation of this histone mark is increasingly implicated in the pathophysiology of a range of neurological disorders, from neurodevelopmental conditions to neurodegenerative diseases.
Neurodevelopment:
Proper H3K4 methylation is pivotal for healthy brain development. nih.gov Both loss and gain of H3K4 methylation due to mutations in modifying enzymes can lead to intellectual disability, autism, microcephaly, and seizure disorders. nih.govroyalsocietypublishing.org For example, mutations in genes encoding H3K4 methyltransferases (like KMT2A and KMT2D) and demethylases (KDM5A and KDM5C) are linked to various neurodevelopmental syndromes. royalsocietypublishing.org The BAF complex, a chromatin remodeler, controls both H3K4me2 and the repressive H3K27me3 mark during cortical development. ru.nl Its inactivation can lead to the H3K4me2-mediated activation of proliferation-associated genes, disrupting the balance between neural progenitor cell proliferation and differentiation. ru.nloup.com
Neurodegeneration:
In neurodegenerative diseases such as Alzheimer's disease (AD), changes in histone modifications, including H3K4me2, are observed. frontiersin.org In cellular models of amyotrophic lateral sclerosis (ALS), decreased levels of H3K4me2 have been reported. frontiersin.org Aging, a major risk factor for many neurodegenerative disorders, is also associated with alterations in H3K4me2. For instance, an increase in H3K4me2 has been observed in the promoter regions of stress-response genes in the aging primate brain, which is linked to cognitive decline. encyclopedia.pub The enzymes that regulate H3K4me2, such as the KDM5 family of demethylases, are also implicated in neurodegenerative processes. mdpi.com
Table 2: H3K4me2 in Neurological Disorders
| Disorder Type | Specific Condition/Model | H3K4me2 Alteration | Mechanistic Insight |
|---|---|---|---|
| Neurodevelopmental | X-linked Intellectual Disability (XLID) | Impaired turnover frontiersin.org | Disruption of genes involved in adaptive and cognitive behaviors frontiersin.org |
| Neurodevelopmental | Monogenic neurodevelopmental disorders | Gain or loss of methylation nih.govroyalsocietypublishing.org | Imbalance in neural progenitor proliferation and differentiation ru.nl |
| Neurodegenerative | Alzheimer's Disease (AD) models | Altered levels frontiersin.org | Associated with misfolding and aggregation of amyloid-beta and Tau proteins frontiersin.org |
| Neurodegenerative | Amyotrophic Lateral Sclerosis (ALS) models | Decreased levels frontiersin.org | Linked to SOD1 mutations frontiersin.org |
| Aging Brain | Primate prefrontal cortex | Increased at stress-response gene promoters encyclopedia.pub | Contributes to age-related cognitive decline encyclopedia.pub |
Role of H3K4me2 in Metabolic Diseases: Epigenetic Contributions to Pathophysiology
Emerging evidence highlights the significant role of H3K4me2 dysregulation in the pathophysiology of metabolic diseases, particularly diabetic kidney disease (DKD). Epigenetic modifications, including histone methylation, can be influenced by metabolic changes and, in turn, contribute to the development and progression of disease.
In the context of DKD, studies have shown alterations in H3K4me2 levels in kidney cells. karger.com For instance, in animal models of type 1 diabetes, an increase in the activating H3K4me2 mark was observed in the kidneys of diabetic animals. karger.com This increase in H3K4me2 is associated with the expression of genes involved in pathological processes such as kidney hypertrophy and fibrosis. karger.commdpi.com
Furthermore, the phenomenon of "metabolic memory," where the detrimental effects of hyperglycemia persist even after achieving glycemic control, may be partly explained by stable epigenetic changes, including alterations in H3K4me2. mdpi.comphysiology.org These persistent epigenetic marks can maintain the expression of pro-inflammatory and pro-fibrotic genes, contributing to the long-term progression of diabetic complications. physiology.org
Table 3: H3K4me2 in Metabolic Disease (Diabetic Kidney Disease)
| Model/System | H3K4me2 Alteration | Associated Gene/Pathway | Pathophysiological Consequence |
|---|---|---|---|
| Diabetic animal models (OVE26 mouse, STZ rat) | Increased H3K4me2 karger.com | General gene expression | Contributes to the pathogenesis of DKD karger.com |
| High glucose-treated rat mesangial cells | Increased H3K4me2 at promoters of CTGF, COL I, PAI-1 karger.com | TGF-β1 signaling karger.com | Promotes fibrosis and extracellular matrix accumulation karger.com |
| Diabetic kidneys | Increased H3K4me2 at Col1a1 promoter mdpi.com | Increased SET7/9 expression mdpi.comresearchgate.net | Increased collagen expression and fibrosis mdpi.com |
H3K4me2 in Immunological Dysregulation and Inflammatory Responses
The histone mark H3K4me2 plays a crucial role in regulating the gene expression programs that govern immune cell function and inflammatory responses. Its dysregulation is implicated in various immunological disorders and chronic inflammatory conditions.
In the innate immune system, H3K4me2 is involved in the activation of enhancers that drive the expression of inflammatory genes. aimspress.com Upon stimulation with inflammatory signals like lipopolysaccharide (LPS), macrophages exhibit dynamic changes in H3K4me2 at newly activated enhancers, which correlates with the expression of adjacent pro-inflammatory genes. aimspress.com This process is essential for a rapid and robust inflammatory response.
In the context of autoimmune diseases like systemic lupus erythematosus (SLE), aberrant H3K4me2 patterns have been observed in immune cells. For example, in CD4+ T cells from SLE patients, H3K4me2 levels are enhanced at the CD70 gene, which is involved in T cell co-stimulation and can contribute to autoimmune responses. mdpi.com
Furthermore, histone demethylases that remove the H3K4me2 mark are also critical regulators of inflammation. For instance, the inhibition of the demethylase KDM1A can lead to an upregulation of H3K4me2 and subsequently inhibit the NF-κB signaling pathway, reducing the expression of inflammatory cytokines like TNF-α, IL-6, and IL-8. nih.gov This highlights the delicate balance of H3K4me2 "writers" and "erasers" in controlling the inflammatory response.
Table 4: H3K4me2 in Immunity and Inflammation
| Cell Type/Condition | H3K4me2 Alteration | Associated Gene/Pathway | Functional Outcome |
|---|---|---|---|
| Macrophages (LPS-stimulated) | Increased at latent enhancers aimspress.com | NFκB, AP1, C/EBP signaling aimspress.com | Activation of inflammatory gene expression aimspress.com |
| CD4+ T cells (SLE) | Enhanced at CD70 gene mdpi.com | T cell co-stimulation | Contribution to autoreactive immune responses mdpi.com |
| Mammary epithelial cells (mastitis model) | Upregulated upon KDM1A inhibition nih.gov | NF-κB signaling nih.gov | Reduction of inflammatory cytokine expression nih.gov |
Genetic Mutations Affecting H3K4me2 Modifiers and Their Disease Associations
Genetic mutations in the enzymes that regulate H3K4me2 levels are a significant cause of a class of human diseases known as "chromatinopathies". frontiersin.org These disorders are often characterized by developmental abnormalities, intellectual disability, and other systemic features, underscoring the critical role of precise H3K4me2 regulation.
Mutations can occur in both the "writers" (histone methyltransferases) and "erasers" (histone demethylases) of H3K4me2. For example:
Histone Methyltransferases (HMTs): Germline mutations in genes of the KMT2 family (also known as MLL genes) are associated with several well-defined syndromes. For instance, mutations in KMT2D (MLL2) cause Kabuki syndrome, while mutations in KMT2A (MLL1) are linked to Wiedemann-Steiner syndrome. oup.commdpi.com These syndromes often present with intellectual disability, distinct facial features, and congenital anomalies, including heart defects. mdpi.com
Histone Demethylases (KDMs): Mutations in genes encoding H3K4 demethylases are also linked to neurodevelopmental disorders. For example, mutations in KDM5C and KDM5A are associated with X-linked intellectual disability. royalsocietypublishing.org
These mutations lead to a global dysregulation of the H3K4me2 landscape, affecting the expression of numerous downstream target genes crucial for normal development. Interestingly, both loss-of-function and gain-of-function mutations in these modifiers can lead to disease, highlighting the need for a tightly controlled balance of H3K4me2. nih.govroyalsocietypublishing.org Furthermore, somatic mutations in these same genes are frequently found in various cancers, indicating their dual role in both developmental disorders and oncogenesis. unife.it
Table 5: Disease Associations of Mutations in H3K4me2 Modifiers
| Gene | Protein Function | Associated Disease/Syndrome | Key Phenotypes |
|---|---|---|---|
| KMT2D (MLL2) | H3K4 methyltransferase oup.com | Kabuki Syndrome oup.com | Intellectual disability, characteristic facial features, skeletal anomalies oup.com |
| KMT2A (MLL1) | H3K4 methyltransferase mdpi.com | Wiedemann-Steiner Syndrome mdpi.com | Short stature, excessive hair growth, developmental delay mdpi.com |
| KMT2C (MLL3) | H3K4 methyltransferase frontiersin.org | Kleefstra Syndrome-like features frontiersin.org | Intellectual disability, behavioral problems, microcephaly frontiersin.org |
| KDM5C | H3K4 demethylase royalsocietypublishing.org | X-linked Intellectual Disability royalsocietypublishing.org | Cognitive impairment, developmental delay royalsocietypublishing.org |
| KDM5A | H3K4 demethylase royalsocietypublishing.org | Neurodevelopmental disorder royalsocietypublishing.org | Intellectual disability, developmental delay royalsocietypublishing.org |
| DNMT3A | DNA methyltransferase (interacts with H3K4me pathway) oup.com | Tatton-Brown-Rahman Syndrome oup.com | Overgrowth, intellectual disability oup.com |
H3K4me2 as a Marker of Sperm Quality and Chromatin Immaturity
In the field of reproductive medicine, H3K4me2 is emerging as a valuable epigenetic marker for assessing sperm quality and chromatin integrity. tandfonline.comtandfonline.com During the final stages of spermatogenesis, a process called spermiogenesis, most histones are replaced by protamines to highly compact the sperm DNA. However, a small percentage of histones are retained, and their modification patterns, including H3K4me2, are crucial for proper sperm function and early embryonic development. mdpi.com
H3K4me2, along with histone hyperacetylation, is required for the chromatin opening necessary for the histone-to-protamine exchange. mdpi.com However, elevated levels of H3K4me2 in mature sperm are associated with chromatin immaturity and decreased sperm quality. tandfonline.comtandfonline.com Studies have shown a significant positive correlation between H3K4me2 levels and the percentage of sperm with high DNA stainability (%HDS), an indicator of immature chromatin. tandfonline.comtandfonline.com
Furthermore, increased H3K4me2 levels have been negatively correlated with key semen parameters such as sperm concentration and motility. tandfonline.comtandfonline.com Higher levels of this mark are found in samples from asthenozoospermic (reduced motility) and oligoasthenozoospermic (reduced concentration and motility) men compared to normozoospermic individuals. mdpi.com This suggests that aberrant retention of H3K4me2 may reflect defects in the spermiogenesis process, leading to poor sperm quality and potentially impacting fertility outcomes. mdpi.com Therefore, the analysis of H3K4me2 in sperm has the potential to be a useful clinical tool for evaluating male infertility. tandfonline.com
Table 6: H3K4me2 as a Sperm Quality Marker
| Parameter | Correlation with H3K4me2 Level | Implication |
|---|---|---|
| Chromatin Immaturity (%HDS) | Positive tandfonline.comtandfonline.com | Indicates incomplete histone-to-protamine exchange researchgate.net |
| Sperm Concentration | Negative tandfonline.comtandfonline.com | Higher H3K4me2 associated with lower sperm counts |
| Sperm Motility | Negative tandfonline.comtandfonline.com | Higher H3K4me2 associated with poorer sperm movement |
| Mitochondrial Activity | Negative tandfonline.com | Suggests potential metabolic defects in sperm with high H3K4me2 |
| Semen Quality (Normospermic > Asthenozoospermic > Oligoasthenozoospermic) | H3K4me2 levels increase as quality decreases mdpi.com | H3K4me2 is a marker of declining semen parameters |
Emerging Frontiers and Future Perspectives on H3k4me2 Research
Therapeutic Targeting of H3K4me2 Pathway Components: Pre-clinical Mechanistic Research
The reversible nature of histone methylation makes the enzymes involved in this process, particularly histone methyltransferases (HMTs) and histone demethylases (HDMs), promising targets for therapeutic intervention in diseases like cancer. nih.gov Pre-clinical research has focused on developing small-molecule inhibitors that target the enzymes responsible for writing and erasing the H3K4me2 mark.
Lysine-specific demethylase 1 (LSD1/KDM1A) is a key enzyme that removes methyl groups from H3K4me1 and H3K4me2, leading to gene repression. patsnap.commdpi.com Inhibition of LSD1 results in the accumulation of H3K4me2, which promotes a more open chromatin structure and the expression of previously silenced genes. patsnap.com This can induce differentiation and apoptosis in cancer cells, highlighting the therapeutic potential of LSD1 inhibitors. patsnap.com Pre-clinical studies have demonstrated that LSD1 inhibitors can effectively kill cancer cells and enhance the efficacy of other anti-cancer treatments. patsnap.com For example, in acute myeloid leukemia (AML), combining the LSD1 inhibitor TCP with all-trans retinoic acid (ATRA) has been shown to initiate cell differentiation and reduce leukemia-initiating cell activity. nih.gov Similarly, in non-small cell lung cancer (NSCLC), where LSD1 is often overexpressed, targeting this enzyme is being explored as a therapeutic strategy. mdpi.com
Several small-molecule inhibitors targeting HDMs have shown promise in pre-clinical models of colorectal cancer (CRC) by impacting the activity of specific genes and pathways. mdpi.com Dual-KDM inhibitors that target both LSD1 and other demethylases have been shown to induce growth arrest and apoptosis in hormone-responsive breast cancer, associated with a significant increase in H3K4me2 levels. frontiersin.org While the development of inhibitors for the Jumonji C (JmjC) domain-containing family of KDMs is still largely in the pre-clinical stage, these enzymes also represent novel therapeutic targets. frontiersin.org
The table below summarizes key pre-clinical findings related to targeting H3K4me2 pathway components.
| Target Enzyme | Inhibitor Type | Pre-clinical Model | Mechanism of Action | Therapeutic Effect | Reference |
| LSD1/KDM1A | Small-molecule inhibitor (e.g., TCP) | Acute Myeloid Leukemia (AML) | Increased H3K4me2 at promoter regions of myeloid differentiation-associated genes. nih.gov | Initiated cell differentiation, reduced colony formation and engraftment. nih.gov | nih.gov |
| LSD1/KDM1A | Oligoamines | Colorectal Cancer (CRC) | Increases global H3K4me2. researchgate.net | Not specified | researchgate.net |
| LSD1 and UTX | Dual-KDM inhibitor (MC3324) | Hormone-responsive Breast Cancer | Robust increase in H3K4me2 and H3K27me3. frontiersin.org | Induces growth arrest and apoptosis. frontiersin.org | frontiersin.org |
| G9a and GLP | Small-molecule inhibitor (BIX01294) | General cancer models | Reduction of global and gene-specific H3K9me2 levels. nih.gov | Not specified | nih.gov |
It is important to note that while promising, the clinical translation of many of these inhibitors is still under investigation. mdpi.com
Single-Cell Resolution of H3K4me2 Dynamics and Heterogeneity
Traditional bulk analysis methods provide an averaged view of epigenetic modifications across a population of cells, which can mask significant cell-to-cell variability. mdpi.com The advent of single-cell technologies has revolutionized the study of epigenetics, allowing for a detailed examination of H3K4me2 dynamics and heterogeneity within complex tissues and cell populations. mdpi.comnih.gov
Techniques like single-cell CUT&Tag (Cleavage Under Targets and Tagmentation) have been successfully used to profile H3K4me2 in individual cells. nih.govbiorxiv.org This has enabled researchers to distinguish different cell types based on their chromatin landscapes and to identify subpopulations of cells with distinct epigenetic signatures. biorxiv.orgbiorxiv.org For instance, in a mixture of human K562 and mouse NIH3T3 cells, single-cell CUT&Tag profiling of H3K4me2 could effectively separate the two cell types. biorxiv.org
Single-cell analysis has revealed that H3K4me2, much like ATAC-seq, can efficiently detect gene activity. biorxiv.org Studies have shown a strong positive correlation between H3K4me2 and chromatin accessibility at transcription factor binding sites in single cells. researchgate.net This high-resolution mapping has provided valuable insights into the functional interplay between different epigenetic layers in regulating gene expression.
Furthermore, single-cell approaches have been instrumental in understanding intra-tumor heterogeneity. mdpi.com Epigenetic heterogeneity, including variations in H3K4me2, can contribute to the plasticity of transcriptional programs, influencing drug sensitivity and the evolution of cancer clones. mdpi.com For example, in glioblastoma, resistant, slow-dividing cells have been characterized by specific epigenetic changes, including alterations in histone methylation. mdpi.com
The following table highlights key findings from single-cell studies of H3K4me2:
| Technology | Cell Type/System | Key Finding | Significance | Reference |
| CUT&Tag | Human K562 and H1 cells | H3K4me2 profiling at single-cell resolution is feasible. nih.gov | Enables detailed analysis of H3K4me2 in individual cells. | nih.gov |
| CUT&Tag | H1 human embryonic stem cells | H3K4me2 profiling efficiently detects gene activity, similar to ATAC-seq. biorxiv.org | Confirms H3K4me2 as a marker of active chromatin at the single-cell level. | biorxiv.org |
| MulTI-Tag | Human K562 and mouse NIH3T3 cells | H3K4me2 profiling can distinguish cell types with high efficiency (95.2%). biorxiv.org | Demonstrates the power of single-cell epigenomics for cell type classification. | biorxiv.org |
| scCUT&Tag-pro | Human peripheral blood mononuclear cells (PBMCs) | Unsupervised clustering of scCUT&Tag data for H3K4me2 can identify major immune cell groups. nih.gov | Provides a framework for building multimodal atlases of human cells. | nih.gov |
These single-cell studies are paving the way for a more nuanced understanding of how H3K4me2 contributes to cellular identity, function, and disease.
Integration of H3K4me2 Data with Multi-Omics Approaches
To gain a holistic understanding of the role of H3K4me2 in gene regulation, it is crucial to integrate epigenomic data with other "omics" data, such as transcriptomics, proteomics, and genomics. cd-genomics.com Multi-omics integration allows for the elucidation of complex regulatory networks and the identification of causal relationships between different molecular layers. nih.govfrontlinegenomics.com
One common approach is to correlate H3K4me2 profiles with gene expression data (RNA-seq). cd-genomics.com In many animal models, H3K4me2 enrichment at gene promoters is positively correlated with transcriptional activity. researchgate.net By integrating ChIP-seq data for H3K4me2 with RNA-seq data, researchers can identify genes that are potentially regulated by this histone mark. For instance, in a study on medulloblastoma, profiling of H3K4me2 alongside gene expression revealed alterations in genes associated with high CpG density in recurrent tumors. nih.gov
Integration with chromatin accessibility data (ATAC-seq or DNase-seq) provides further insights into the regulatory landscape. biorxiv.org A strong positive correlation between H3K4me2 and chromatin accessibility at transcription factor binding sites has been observed at the single-cell level. researchgate.net A comparative multi-omics analysis during the reprogramming of fibroblasts into pluripotent stem cells and trophoblast stem cells utilized ChIP-seq for H3K4me2 and H3K27ac, alongside ATAC-seq and RNA-seq, to delineate distinct epigenetic trajectories for each cell fate. biorxiv.orgresearchgate.net
Furthermore, integrating H3K4me2 data with DNA methylation data can reveal interplay between these two key epigenetic modifications. nih.gov Generally, active gene promoters are characterized by high levels of H3K4me2 and low levels of DNA methylation. plos.org
The table below provides examples of how H3K4me2 data has been integrated with other omics data to yield novel biological insights.
| Integrated Omics Data | Biological System/Disease | Key Finding | Significance | Reference |
| Transcriptomics (RNA-seq) | Triple-Negative Breast Cancer (TNBC) | Investigated the genomic distribution of H3K4me2 and its effects on gene expression. unimi.it | Elucidates the role of H3K4me2 in a specific cancer subtype. | unimi.it |
| Transcriptomics (RNA-seq), Chromatin Accessibility (ATAC-seq), H3K27ac ChIP-seq | Reprogramming of fibroblasts | Identified distinct patterns of H3K4me2 and other marks during reprogramming to different cell fates. biorxiv.orgresearchgate.net | Reveals the dynamic interplay of epigenetic marks in determining cell identity. | biorxiv.orgresearchgate.net |
| Chromatin Accessibility (ATAC-seq) | Single cells | Strong positive correlation between H3K4me2 and chromatin accessibility at TF binding sites. researchgate.net | Confirms the relationship between H3K4me2 and open chromatin at high resolution. | researchgate.net |
| H3K27me3 ChIP-seq, Gene Expression | Medulloblastoma | Identified overlap between H3K4me3 and H3K27me3 at genes with altered expression in resistant tumors. nih.gov | Highlights the role of bivalent chromatin in therapy resistance. | nih.gov |
| H3K27ac, H3K4me1, H3K4me3, ATAC-seq, DNase-seq | Human brain development | Identified differentially active enhancers during fetal brain development. biorxiv.org | Provides insights into the epigenetic regulation of neurodevelopment. | biorxiv.org |
These integrative approaches are essential for moving beyond correlational studies and towards a mechanistic understanding of H3K4me2-mediated gene regulation.
Computational Modeling of H3K4me2 Regulatory Networks
Computational modeling has become an indispensable tool for understanding the complex dynamics of epigenetic regulation. tandfonline.com Models can be used to simulate the propagation of histone marks, predict the effects of perturbations to the system, and identify key regulators of chromatin state. plos.orgnih.gov
Stochastic mathematical models have been developed to describe the molecular mechanisms involved in establishing histone modification patterns for a single gene. tandfonline.com These models can incorporate physical parameters to simulate the interplay between different histone modifications, DNA methylation, and higher-order chromatin structure. tandfonline.com For instance, a computational model for histone mark propagation was able to reproduce the distribution of heterochromatin in different human cell types. plos.org
Computational models can also be used to infer dynamic regulatory networks from time-series data. cmu.edu By integrating transcription factor-gene interaction data with time-series expression data, it is possible to model how regulatory networks change over time. cmu.edu While these models have primarily focused on transcriptional regulation, they could be extended to incorporate epigenetic data, such as H3K4me2 profiles, to provide a more complete picture of gene regulation dynamics.
The following table summarizes different computational modeling approaches applied to study epigenetic regulation, with relevance to H3K4me2.
| Modeling Approach | Focus | Key Insights | Significance | Reference |
| Statistical Potts Model | Determine enzyme binding free energy for histone modifications. | Allows for the accurate determination of binding energies from experimental data. | Provides a quantitative framework for studying the kinetics of histone modifications. | researchgate.net |
| Two-layer predictive model (CNN and gradient boosting) | Predict chromatin accessibility from DNA sequence, TF binding, and histone modifications. | Identified H3K4me2 as a core feature with a strong effect on chromatin accessibility. nih.gov | Quantifies the relative importance of different epigenetic marks in regulating chromatin structure. | nih.gov |
| Stochastic mathematical model | Describe molecular mechanisms of histone modification patterns at a single gene. | Reconciles earlier models with experimental data on transcriptional regulation of epigenetic processes. tandfonline.com | Provides a framework for understanding the establishment of specific chromatin states. | tandfonline.com |
| Input-Output Hidden Markov Model (DREM) | Model dynamic regulatory events from time-series expression data. | Identifies bifurcation points in gene expression time series, indicating key regulatory events. cmu.edu | Offers a method to infer dynamic regulatory networks, which could be extended to include epigenetic data. | cmu.edu |
As more quantitative and high-resolution data become available, computational modeling will play an increasingly important role in dissecting the complex regulatory networks involving H3K4me2.
Unexplored Roles of H3K4me2 and Novel Interacting Partners on the H3 N-terminal Tail
While H3K4me2 is well-established as a mark generally associated with active or poised gene promoters, there are still many unexplored aspects of its function. Research is ongoing to identify novel proteins that specifically recognize and bind to H3K4me2, as these "readers" are crucial for translating the histone code into downstream biological outcomes. nih.gov
Recent studies have identified new families of H3K4me2-binding proteins. For example, a group of acidic domain-containing proteins, including NPM1, pp32, SET/TAF1β, NCL, and UBF, have been shown to be novel H3K4me2-binding proteins. nih.gov These proteins display a unique binding pattern, with a preference for H3K4me2 over H3K4me1 and H3K4me3. nih.gov The acidic domains, rich in aspartic and glutamic residues, are necessary for this specific interaction. nih.gov
Nardilysin (NRDc), a member of the M16 family of metalloendopeptidases, was identified as another novel H3K4me2-binding protein. nih.gov NRDc preferentially binds to H3K4me2 both in vitro and in vivo and interacts with the NCoR/SMRT corepressor complex, suggesting a role in transcriptional repression. nih.gov This finding challenges the simple view of H3K4me2 as solely an activating mark.
The histone H3 N-terminal tail is a hub for a multitude of post-translational modifications, and there is significant crosstalk between these marks. The presence of H3K4me2 can influence or be influenced by other modifications on the same or different histone tails. For example, the presence of H3R2me2a can inhibit H3K4 methylation. nih.gov Unraveling these complex interactions is a key area of future research.
The table below lists some of the recently identified novel H3K4me2 interacting proteins.
| Interacting Protein | Protein Family/Domain | Binding Specificity | Associated Function | Reference |
| NPM1, pp32, SET/TAF1β, NCL, UBF | Acidic domain-containing proteins | Preferential binding to H3K4me2. nih.gov | Transcriptional activation of rDNA genes. nih.gov | nih.govresearchgate.net |
| Nardilysin (NRDc) | M16 metalloendopeptidase | Preferential binding to H3K4me2. nih.gov | Transcriptional repression via interaction with NCoR/SMRT complex. nih.gov | nih.gov |
| WDR5 | WD40 repeat protein | Core subunit of MLL/SET1 complexes. frontiersin.org | Facilitates H3K4 trimethylation. frontiersin.org | frontiersin.org |
| PHF2 | PHD finger protein | Binds to H3K4me2/3. nih.gov | Not specified | nih.gov |
The discovery of new readers and the elucidation of the intricate crosstalk between histone modifications will undoubtedly reveal novel functions for H3K4me2 in cellular processes.
Comparative Epigenomics of H3K4me2 Across Different Organisms (e.g., plant vs. animal H3K4me2 functions)
While histone modifications are evolutionarily conserved, their specific functions and genomic distributions can vary significantly between different organisms, such as plants and animals. plos.org Comparative epigenomics provides a powerful approach to understand the evolution of epigenetic regulation and to identify both conserved and species-specific roles of marks like H3K4me2. nih.govthieme-connect.com
In animals, H3K4me2 is generally enriched at the transcription start site (TSS) of genes and is positively correlated with gene expression. researchgate.netnih.gov It is considered an active mark, often found at poised or active promoters. tandfonline.com For example, in human and mouse cells, H3K4me2 is associated with active genes. frontiersin.org
In contrast, the role of H3K4me2 in plants appears to be more complex and can even be repressive. In Arabidopsis thaliana and rice, H3K4me2 is predominantly found in the gene body region and is negatively correlated with gene expression. researchgate.netnih.govsibs.ac.cn Studies have shown that the loss of the H3K4 methyltransferase SDG701 in rice leads to a global decrease in H3K4me2 and an upregulation of genes with decreased H3K4me2 levels in their gene bodies. sibs.ac.cn Similarly, in Arabidopsis, the histone demethylase LDL3 removes H3K4me2 from the bodies of active genes, and this process is linked to transcriptional elongation. embopress.orgbiorxiv.org These findings suggest that in plants, H3K4me2 may function as a repressive mark that needs to be removed for efficient transcription. nih.gov
However, there are also conserved roles for H3K4me2. For example, Trx-dependent H3K4me2 marks Polycomb Response Elements (PREs) in Drosophila and maintains the developmental expression pattern of nearby genes. nih.gov A similar mechanism involving the mammalian Trx homolog, MLL1, depositing H3K4me2 at CpG-dense regions suggests a conserved function in antagonizing Polycomb-dependent silencing. nih.gov Furthermore, the role of Nup98/Nup100 in promoting H3K4me2 at recently expressed promoters to establish epigenetic transcriptional memory is conserved from yeast to humans. plos.org
The table below summarizes the key differences and similarities in H3K4me2 function between plants and animals.
| Feature | Animals (e.g., Human, Mouse, Drosophila) | Plants (e.g., Arabidopsis, Rice) | Yeast (S. cerevisiae) | Reference |
| Genomic Distribution | Enriched at transcription start sites (TSS). nih.govnih.gov | Mainly enriched in gene body regions. researchgate.netnih.govsibs.ac.cn | No clear, conserved pattern of enrichment. nih.gov | researchgate.netnih.govsibs.ac.cnnih.gov |
| Correlation with Gene Expression | Positive correlation. researchgate.netnih.gov | Negative correlation. researchgate.netnih.govsibs.ac.cn | No clear correlation. nih.gov | researchgate.netnih.govsibs.ac.cn |
| Primary Function | Generally an activating or poised mark. tandfonline.com | Generally a repressive mark in the gene body. nih.gov | Less well-defined. researchgate.net | researchgate.nettandfonline.comnih.gov |
| Conserved Role | Antagonizing Polycomb silencing (with MLL1). nih.gov Epigenetic transcriptional memory (with Nup98). plos.org | Not applicable in the same context. | Epigenetic transcriptional memory (with Nup100). plos.org | nih.govplos.org |
These comparative studies highlight the remarkable plasticity of epigenetic regulation during evolution and underscore the importance of studying diverse organisms to fully comprehend the functional repertoire of histone modifications like H3K4me2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
